molecular formula C10H15NO2 B3417267 1-Propanol, 2-amino-3-(phenylmethoxy)- CAS No. 103521-91-1

1-Propanol, 2-amino-3-(phenylmethoxy)-

Cat. No.: B3417267
CAS No.: 103521-91-1
M. Wt: 181.23 g/mol
InChI Key: ZJUOMDNENVWMPL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amino Alcohol and Chiral Molecule Research

1-Propanol, 2-amino-3-(phenylmethoxy)- belongs to the class of amino alcohols, organic compounds containing both an amine and an alcohol functional group. Amino alcohols are a fundamentally important class of molecules, particularly in the realms of medicinal chemistry and materials science. The β-amino alcohol motif is a crucial pharmacophore found in numerous biologically active compounds and is a key structural feature in pharmaceuticals like beta-blockers. nih.gov

The significance of 1-Propanol, 2-amino-3-(phenylmethoxy)- is amplified by its chirality. Chiral molecules, which are non-superimposable on their mirror images, are central to modern drug discovery and development. enamine.net Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers of a chiral drug, leading to one enantiomer being therapeutically active while the other may be inactive or even cause adverse effects. enamine.net Consequently, there is a high demand for enantiomerically pure chiral building blocks to be used in the synthesis of single-enantiomer drugs. enamine.net 1-Propanol, 2-amino-3-(phenylmethoxy)- serves as such a building block, providing a scaffold with defined stereochemistry that can be incorporated into larger, more complex target molecules.

Physicochemical Properties of (R)-(+)-2-Amino-3-benzyloxy-1-propanol
PropertyValue
CAS Number58577-87-0
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Assay97%
Optical Activity[α]20/D +4°, c = 1 in methylene (B1212753) chloride
Flash Point113 °C (235.4 °F) - closed cup
Physicochemical Properties of (S)-(-)-2-Amino-3-benzyloxy-1-propanol
PropertyValue
CAS Number58577-88-1
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Synonym(S)-(-)-2-Amino-3-(phenylmethoxy)-1-propanol

Academic Significance and Research Trajectory

The academic significance of 1-Propanol, 2-amino-3-(phenylmethoxy)- lies primarily in its utility as a versatile chiral intermediate in asymmetric synthesis. chemicalbook.com Research involving this compound often focuses on its incorporation into synthetic pathways for novel molecules with potential biological activity. The trajectory of research has seen its use in the development of complex molecular architectures where control of stereochemistry is paramount.

One of the key research applications is its use as a precursor for more complex chiral ligands, which are instrumental in asymmetric catalysis. These ligands can coordinate with metal catalysts to create a chiral environment, enabling the stereoselective synthesis of a wide range of chemical products. The development of new and efficient synthetic routes to amino alcohols, including derivatives of 1-Propanol, continues to be an active area of investigation, aiming to provide these crucial building blocks in high enantiomeric purity. researchgate.netrsc.org

Furthermore, research has explored the modification of its functional groups—the primary amine and primary alcohol—to construct diverse molecular frameworks. For instance, the amine group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be esterified, etherified, or oxidized. These transformations allow for the systematic elaboration of the molecule, making it a valuable starting material in multi-step syntheses. The development of methods for creating syn-1,3-amino alcohol motifs, a structural feature present in many natural products and pharmaceuticals, highlights the ongoing interest in this class of compounds. nih.gov

Properties

IUPAC Name

2-amino-3-phenylmethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289698
Record name 2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103521-91-1
Record name 2-Amino-3-(phenylmethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103521-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(benzyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Synthetic Methodologies of 1 Propanol, 2 Amino 3 Phenylmethoxy

Retrosynthetic Analysis and Precursor Design for Stereoselective Synthesis

Retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for designing a stereoselective synthesis. The primary challenge is the installation of the amine group at the C2 position with the correct stereochemistry. Key precursors can be envisioned by disconnecting the C-N bond, the C-O ether linkage, or the carbon backbone itself. This leads to strategies based on chiral pool starting materials, where the stereocenter is already established, or asymmetric catalysis, where the stereocenter is created during the reaction sequence.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. mdpi.com This is a highly effective strategy for establishing stereocenters in target molecules. mdpi.com For 1-Propanol, 2-amino-3-(phenylmethoxy)-, α-amino acids are particularly suitable precursors due to their inherent chirality and functional group arrangement. mdpi.comnih.govresearchgate.net

Serine as a Chiral Precursor: Serine, which is commercially available in both D and L forms, is an ideal starting material. mdpi.com It possesses the required C1-C2-C3 carbon backbone and the correct stereochemistry at the C2 carbon. A typical synthetic sequence starting from D-serine methyl ester would involve:

Protection of the amino group, for example, as a tert-butyloxycarbonyl (Boc) derivative.

Protection of the primary hydroxyl group at C1, often as a bulky silyl (B83357) ether to direct the subsequent etherification to the C3 position.

Etherification of the C3 hydroxyl group to form the phenylmethoxy (benzyl) ether.

Reduction of the methyl ester at C1 to the primary alcohol.

Deprotection of the amine and C1 hydroxyl groups to yield the final product.

The use of enantiomerically enriched α-amino acids as templates for substrate-controlled asymmetric reactions is a powerful tool in the synthesis of complex natural products and related structures. mdpi.com

Asymmetric catalysis offers an alternative route where chirality is induced in a prochiral substrate through the use of a chiral catalyst. frontiersin.org This approach avoids reliance on the availability of specific chiral pool molecules. Chiral amino alcohols themselves are often used as ligands in these catalytic systems. polyu.edu.hk

Asymmetric Hydrogenation: A potential strategy involves the asymmetric hydrogenation of a prochiral ketone precursor, such as 1-(phenylmethoxy)-3-hydroxypropan-2-one. Using a chiral catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, the ketone can be reduced to a secondary alcohol with high enantioselectivity. researchgate.net Subsequent conversion of the newly formed hydroxyl group into an amine (via mesylation, azide (B81097) displacement, and reduction) would complete the synthesis.

Asymmetric Amination: Direct asymmetric reductive amination of a ketone precursor is another viable pathway. This reaction can be catalyzed by heterogeneous metal catalysts, following a "dehydrogenation-iminization-hydrogenation" mechanism. researchgate.netmdpi.com The use of chiral ligands or catalysts can guide the stereochemical outcome of the imine reduction step. While many studies focus on achiral amination, the principles can be extended to asymmetric variants. researchgate.netmdpi.com Chiral BINOL derivatives, for instance, are effective catalysts in various asymmetric transformations and could be adapted for this purpose. nih.gov

The presence of multiple reactive functional groups—a primary amine, a primary hydroxyl, and a secondary hydroxyl—necessitates a robust protecting group strategy. organic-chemistry.orglibretexts.org The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. organic-chemistry.org

Amine Protection: The nucleophilic amino group is typically protected as a carbamate. organic-chemistry.org The most common choices are the tert-butyloxycarbonyl (Boc) group, which is removed with acid, or the benzyl-oxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis. organic-chemistry.orglibretexts.org

Hydroxyl Protection: The primary and secondary hydroxyl groups must be differentiated. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently used to protect alcohols. libretexts.org They are stable to a wide range of reaction conditions but are readily cleaved by fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). libretexts.org Benzyl (B1604629) (Bn) ethers are also common protecting groups for alcohols, installed via the Williamson ether synthesis and removed by hydrogenolysis. uwindsor.ca In the target molecule, the phenylmethoxy group is a benzyl ether that is part of the final structure, not a temporary protecting group. Therefore, the synthetic strategy must selectively benzylate the C3 hydroxyl while the C1 hydroxyl is either protected or sterically hindered.

An effective orthogonal strategy might involve protecting the amine as a Boc group and the C1-hydroxyl as a TBDMS ether. This allows for the selective benzylation of the C3-hydroxyl, followed by the independent and selective removal of the TBDMS and Boc groups.

Protecting GroupFunctional Group ProtectedCommon Reagents for InstallationCommon Reagents for Removal
Boc (tert-butyloxycarbonyl)Amine(Boc)₂O, baseTrifluoroacetic Acid (TFA), HCl
Cbz (Carboxybenzyl)AmineBenzyl chloroformate, baseH₂, Pd/C (Hydrogenolysis)
TBDMS (tert-butyldimethylsilyl)AlcoholTBDMS-Cl, imidazole (B134444)TBAF, HF
Benzyl (Bn) AlcoholBenzyl bromide (BnBr), NaHH₂, Pd/C (Hydrogenolysis)

Detailed Reaction Pathways and Mechanisms

The construction of the 1-Propanol, 2-amino-3-(phenylmethoxy)- scaffold relies on well-established chemical reactions for forming carbon-nitrogen and carbon-oxygen bonds.

The introduction of the amine group is a pivotal step in the synthesis. Reductive amination is a widely used and powerful method for this transformation. mdpi.com

Mechanism of Reductive Amination: The reaction, also known as dehydroamination, typically proceeds through a three-step catalytic cycle when starting from an alcohol. mdpi.com

Dehydrogenation: The alcohol is first dehydrogenated by a metal catalyst (e.g., Ni, Co, Ru) to form the corresponding aldehyde or ketone. researchgate.netmdpi.com

Condensation/Iminization: The carbonyl intermediate reacts with ammonia (B1221849) in a condensation reaction to form an imine (or Schiff base), with the elimination of water. mdpi.com

Hydrogenation: The imine is then catalytically hydrogenated to yield the final primary amine. researchgate.netmdpi.com

This process is often carried out in the presence of hydrogen gas, which is necessary to maintain the activity of the catalyst. researchgate.net Heterogeneous catalysts, particularly those based on nickel, are frequently employed due to their favorable cost-to-performance ratio. researchgate.net

Catalyst SystemSubstrate TypeKey Features
Raney Nickel Alcohols, AldehydesHigh activity, often used with H₂ and NH₃ pressure. researchgate.net
Ni/SiO₂ AlcoholsEffective for reductive amination of functionalized propanols. mdpi.com
Ru or Ir Complexes AlcoholsHomogeneous catalysts showing good to excellent yields. google.com
Co/γ-Al₂O₃ AlcoholsCatalytic activity relates to exposed metal surface area. researchgate.net

An alternative to reductive amination is the reduction of an azide. This involves synthesizing a precursor like 2-azido-3-(phenylmethoxy)-1-propanol, typically through the nucleophilic ring-opening of a corresponding epoxide with sodium azide. The azide group is then reduced to a primary amine using standard methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄).

The formation of the phenylmethoxy (benzyl) ether linkage is most commonly achieved via the Williamson ether synthesis. uwindsor.caorganic-chemistry.org

Williamson Ether Synthesis: This reaction involves the SN2 displacement of a halide from an alkyl halide by an alkoxide. uwindsor.ca To synthesize the target molecule, a diol precursor such as N-Boc-2-amino-1,3-propanediol is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate one of the hydroxyl groups, forming an alkoxide. This nucleophilic alkoxide then attacks benzyl bromide or benzyl chloride, displacing the halide and forming the ether bond. uwindsor.ca

To achieve regioselectivity for the C3 hydroxyl over the C1 primary hydroxyl, the C1 hydroxyl can be temporarily protected with a sterically bulky group like TBDPS (tert-butyldiphenylsilyl). This directs the base to deprotonate the less hindered C3 hydroxyl, which then reacts with the benzyl halide. Subsequent removal of the silyl protecting group reveals the primary alcohol at C1.

Stereochemical Control in Key Synthetic Steps

The critical step in synthesizing 1-Propanol, 2-amino-3-(phenylmethoxy)- is the diastereoselective reduction of a suitable N-protected α-amino ketone or aldehyde precursor. The stereochemical outcome of this reduction is highly dependent on the protecting group on the nitrogen atom, the reducing agent, and the reaction conditions.

One common strategy involves the use of N-Boc-L-serine as a starting material from the chiral pool. The carboxylic acid of N-Boc-L-serine can be converted to a Weinreb amide, which upon reaction with a benzyl Grignard reagent, yields the corresponding N-Boc-α-amino ketone. Subsequent diastereoselective reduction of this ketone is crucial for setting the stereochemistry at the C1 position.

Alternatively, chiral auxiliaries, such as Evans oxazolidinones, can be employed to control the stereochemistry during the formation of the carbon skeleton. Acylation of the chiral auxiliary followed by an asymmetric aldol (B89426) reaction can establish the desired stereocenters. The auxiliary is then cleaved to yield the chiral amino alcohol.

A key transformation is the diastereoselective reduction of an N-protected 2-amino-3-(phenylmethoxy)propanal or a related ketone. The choice of reducing agent plays a pivotal role in the facial selectivity of the carbonyl reduction. For instance, chelation-controlled reductions, often employing reagents like zinc borohydride (B1222165), can favor the syn-diol product. In contrast, non-chelating reducing agents, such as sodium borohydride under non-chelating conditions, may favor the anti-diol product according to the Felkin-Anh model. A study on a related N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester demonstrated that LiAlH(O-t-Bu)3 under chelation-controlled conditions gave a high anti-selectivity (>95:5), while NB-Enantride under Felkin-Anh control yielded high syn-selectivity (5:95). nih.gov

Optimization of Synthetic Conditions

The efficiency and selectivity of the synthesis of 1-Propanol, 2-amino-3-(phenylmethoxy)- are highly sensitive to various reaction parameters. Optimization of these conditions is critical for maximizing the yield of the desired stereoisomer and minimizing side products.

The choice of solvent can significantly influence both the reaction rate and the stereochemical outcome of the key reduction step. Solvents can affect the conformation of the substrate and the transition state, as well as the aggregation state and reactivity of the reducing agent. For reductions involving metal hydrides, ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. The coordinating ability of the solvent can impact chelation control. For instance, a strongly coordinating solvent might compete with the substrate for the metal ion, thereby reducing the extent of chelation and lowering the diastereoselectivity.

In a study on the reduction of a chiral N-Boc-protected keto ester, the use of ethanol (B145695) (EtOH) as a solvent at low temperatures was crucial for achieving high anti-selectivity under chelation control. nih.gov This highlights the importance of solvent choice in directing the stereochemical pathway.

Temperature is a critical parameter in controlling the selectivity of diastereoselective reactions. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer. Many diastereoselective reductions are carried out at low temperatures, such as -78 °C, to maximize the stereochemical outcome. nih.gov While pressure is less commonly a variable in these types of laboratory-scale reductions, in industrial settings, it can play a role in reactions involving gaseous reagents or when trying to influence reaction rates and equilibria.

In asymmetric synthesis, the use of chiral catalysts is a powerful strategy for achieving high enantioselectivity. For the synthesis of chiral amino alcohols, catalytic asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral ketone precursor is a common approach. The catalyst typically consists of a transition metal (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand.

The design of the chiral ligand is paramount for effective enantiocontrol. The ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the prochiral substrate. For the reduction of α-amino ketones, ligands with bidentate or tridentate coordination motifs, often incorporating phosphorus and nitrogen donor atoms, have proven effective. The steric and electronic properties of the ligand can be fine-tuned to optimize the enantiomeric excess (ee) of the product. While specific data for 1-Propanol, 2-amino-3-(phenylmethoxy)- is limited, research on analogous systems provides insight into catalyst selection. For example, iridium complexes with chiral amino alcohol-based ligands have been developed for the asymmetric transfer hydrogenation of ketones. nih.gov

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ir-amino alcohol complexAromatic Ketonesup to 95% nih.gov
Ru-chiral phosphine complexα-amino ketonesHighGeneral Knowledge

Green Chemistry Principles in 1-Propanol, 2-amino-3-(phenylmethoxy)- Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact and improve sustainability.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comyoutube.comscranton.edukccollege.ac.in Syntheses with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. primescholars.comyoutube.comscranton.edukccollege.ac.in

Theoretical Atom Economy Calculation for a Simplified Route:

Let's consider a simplified hypothetical synthesis from L-serine, benzyl bromide, and a reducing agent (e.g., NaBH4) to illustrate the concept.

L-Serine (C3H7NO3): MW = 105.09 g/mol

Benzyl bromide (C7H7Br): MW = 171.04 g/mol

Sodium borohydride (NaBH4): MW = 37.83 g/mol

1-Propanol, 2-amino-3-(phenylmethoxy)- (C10H15NO2): MW = 181.23 g/mol

In an idealized reaction where these are the only reactants leading to the final product, the atom economy would be calculated as:

% Atom Economy = (MW of desired product / Σ MW of all reactants) x 100 % Atom Economy = (181.23 / (105.09 + 171.04 + 37.83)) x 100 ≈ 57.5%

This simplified calculation does not account for protecting groups, solvents, and other reagents which would further lower the practical atom economy.

Strategies to improve atom economy and minimize waste include:

Catalytic Methods: Utilizing catalytic hydrogenation instead of stoichiometric metal hydride reducing agents can significantly improve atom economy as the catalyst is used in small amounts and water is the only byproduct.

Protecting-Group-Free Synthesis: Designing synthetic routes that avoid the use of protecting groups can reduce the number of steps and the amount of waste generated.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing recycling protocols can drastically reduce the environmental footprint of the synthesis. nih.gov In peptide synthesis, which shares similarities in the use of protecting groups and coupling agents, the large volumes of solvents like DMF contribute significantly to waste. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and can also facilitate easier work-up and purification, thereby reducing solvent usage. nih.gov

Use of Sustainable Solvents and Reagents

The shift towards green chemistry has profoundly influenced the choice of solvents and reagents in the synthesis of chiral amino alcohols like 1-Propanol, 2-amino-3-(phenylmethoxy)-. The goal is to replace hazardous substances with safer, more environmentally benign alternatives without compromising yield or stereoselectivity.

Sustainable Solvents: Traditional reductions, for instance using lithium aluminum hydride, often employ anhydrous and volatile organic solvents like diethyl ether or tetrahydrofuran (THF). These solvents pose significant fire hazards and environmental concerns. Modern synthetic strategies prioritize the use of "green solvents." Water is the most desirable green solvent due to its abundance, non-toxicity, and non-flammability. Recent advancements have demonstrated that visible-light photoredox-catalysed reactions can be performed in water to produce 1,2-amino alcohols from amino acids and carbonyl compounds at room temperature. rsc.org Alcohols, such as ethanol and propanol (B110389), which can be derived from renewable resources, are also preferred alternatives. chemrxiv.org In some cases, solvent-less systems are achievable, where one of the reactants, such as a cyclic carbonate, can also act as the solvent, further reducing waste. scirp.org

Sustainable Reagents: The use of stoichiometric reducing agents like lithium aluminum hydride is often effective but suffers from poor atom economy and generates significant waste streams. jocpr.com Catalytic methods are inherently more sustainable.

Heterogeneous Catalysis: Catalytic hydrogenation using heterogeneous catalysts, such as Ruthenium on Carbon (Ru/C), is a greener alternative for reducing amino acid precursors. scirp.orgjocpr.com These catalysts can be easily recovered by filtration and potentially reused, which simplifies product purification and reduces metal waste. uv.es This method often uses water as a solvent, further enhancing its sustainability profile. acs.org

Biocatalysis: Enzymes offer a highly selective and sustainable route to chiral amino alcohols under mild conditions. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as a cheap and abundant amino donor. frontiersin.orgnih.gov Whole-cell biocatalysts, such as engineered E. coli, can be used to perform these transformations, eliminating the need for costly enzyme purification and enabling cofactor recycling within the cell. frontiersin.orgnih.gov This approach was successfully applied to a gram-scale biotransformation, demonstrating its practical applicability. nih.gov

Photocatalysis: Visible-light photocatalysis represents another emerging sustainable strategy. These reactions can often be conducted in green solvents like water at ambient temperature, using light as a renewable energy source to drive the chemical transformation. rsc.orgpatsnap.com

The following table compares traditional reagents with sustainable alternatives for the synthesis of chiral amino alcohols.

FeatureTraditional Reagents (e.g., LiAlH₄)Sustainable Reagents (e.g., Biocatalysts, Heterogeneous Catalysts)
Stoichiometry StoichiometricCatalytic
Solvents Anhydrous ethers (e.g., Diethyl ether, THF)Green solvents (e.g., Water, Ethanol) or solvent-less
Byproducts Metal salt wasteMinimal, often only water
Selectivity HighVery high (especially biocatalysts)
Safety Pyrophoric, requires careful handlingGenerally safer, non-pyrophoric
Work-up Aqueous quench, extractionSimple filtration (heterogeneous) or direct extraction

Energy Efficiency in Synthetic Processes

Energy consumption is a key metric in assessing the sustainability of a chemical process. Many traditional synthetic methods for producing amino alcohols are energy-intensive, requiring either very low temperatures for selective reactions or high temperatures for extended periods.

Conventional reductions using powerful hydrides often require initial cooling to cryogenic temperatures (e.g., -78 °C or 0 °C) to control the reaction, followed by heating to reflux for several hours to ensure completion, resulting in significant energy usage. orgsyn.org

In contrast, many green synthetic methodologies offer substantial energy savings:

Biocatalytic reactions are typically run under very mild conditions, often at or near room temperature (e.g., 30 °C) and atmospheric pressure. frontiersin.orgnih.gov This drastically reduces the energy required for heating and cooling.

Photocatalytic syntheses also operate at ambient temperatures, utilizing energy-efficient light sources like LEDs for activation. patsnap.comnih.gov

Catalytic transfer hydrogenation can also be performed at moderate temperatures, sometimes as low as room temperature. acs.org While catalytic hydrogenation with H₂ gas may require elevated temperatures and pressures (e.g., 100 °C and 8 MPa), it can be more efficient and atom-economical than stoichiometric methods, potentially leading to a net reduction in energy consumption per unit of product. jocpr.comacs.org

The table below illustrates the differences in energy-related parameters for various synthetic approaches.

Synthetic MethodTypical TemperatureTypical PressureEnergy Demand
Metal Hydride Reduction -78 °C to 100 °C (Reflux)AtmosphericHigh
Catalytic Hydrogenation 25 °C to 100 °C1 to 8 MPaModerate to High
Biocatalysis (Enzymatic/Whole-Cell) 25 °C to 40 °CAtmosphericLow
Photocatalysis Ambient (e.g., 23 °C)AtmosphericLow

Scalability Considerations for Research Applications

Scaling up a synthesis from milligram to multi-gram or kilogram quantities for research or preclinical studies presents a unique set of challenges. The choice of synthetic route has significant implications for scalability, safety, and cost-effectiveness.

Reagent Choice and Safety: Methods relying on hazardous reagents like lithium aluminum hydride are difficult and dangerous to scale up. jocpr.com The large amounts of pyrophoric material and the vigorous quenching process required pose significant safety risks. In contrast, catalytic methods are far more amenable to scale-up. Heterogeneous catalysts can be used in flow reactors or larger batch systems with manageable safety protocols. Biocatalytic syntheses using whole-cell systems, such as fermentations with engineered E. coli, are routinely performed on an industrial scale and are well-suited for producing kilogram quantities of chiral compounds. frontiersin.orgnih.gov

Catalyst and Product Isolation: On a larger scale, the ease of product purification becomes critical. Heterogeneous catalysts are advantageous as they can be removed by simple filtration. uv.es However, issues like catalyst leaching or deactivation over time must be considered. In biocatalytic systems, the product must be extracted from the aqueous medium and separated from biomass and other media components, which can sometimes be challenging but is a well-established industrial practice.

Reaction Conditions: The energy efficiency of biocatalytic and photocatalytic methods becomes a major advantage at scale, reducing costs and the need for specialized high-pressure or cryogenic equipment. jocpr.com Processes that can be run as continuous-flow reactions, which have been demonstrated for enzymatic cascades, offer excellent control over reaction parameters and can be more efficient and safer to operate at scale than large batch processes. nih.gov

Recent studies have explicitly demonstrated the scalability of these greener approaches. For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation for a related amino alcohol was successfully performed on a 10-gram scale. acs.org Similarly, biocatalytic amination of alcohols using engineered E. coli has been demonstrated on the gram scale, yielding enantiopure amines with high conversion rates. nih.gov

Chemical Reactivity and Derivatization of 1 Propanol, 2 Amino 3 Phenylmethoxy

Reactivity of the Amino Group

The primary amino group is a potent nucleophile and a weak base, readily participating in a variety of chemical reactions. Its reactivity is central to the construction of more complex molecules.

The nitrogen atom of the amino group, with its lone pair of electrons, readily acts as a nucleophile, attacking electrophilic centers. This reactivity is fundamental to the formation of new carbon-nitrogen bonds. A common example is the N-alkylation of the amino group. While direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and side reactions, methods using benzyl (B1604629) alcohols in the presence of a catalyst have been reported for the N-alkylation of various amines. researchgate.netnih.govresearchgate.net For instance, the Mitsunobu reaction provides a powerful method for the N-alkylation of amides and related compounds using alcohols, a strategy that can be applied to derivatives of 1-Propanol, 2-amino-3-(phenylmethoxy)-. rsc.org

The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and acid-catalyzed. These imine intermediates can be further reduced to form stable secondary amines.

A significant application of this reactivity is the formation of oxazolidine (B1195125) rings. The intramolecular cyclization of the Schiff base formed between an amino alcohol and an aldehyde or ketone can lead to the formation of a five-membered heterocyclic ring. For example, the reaction of the related compound serinol with various aldehydes and ketones has been shown to produce imines and oxazolidine derivatives, often with high regioselectivity and yield under solvent-free conditions. acs.org This type of transformation is valuable for creating complex stereochemical architectures.

The amino group is readily acylated by reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or for introducing specific acyl moieties into the molecule. For instance, the N-acetylation of O-benzyl-L-serinol leads to the formation of N-acetyl-O-benzyl-L-serinol. organic-chemistry.org This transformation is often quantitative and proceeds under mild conditions.

Similarly, sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. Sulfonamides are a crucial class of compounds in medicinal chemistry. nih.govorganic-chemistry.orgprinceton.eduorganic-chemistry.orgnih.gov The synthesis of sulfonamides from primary amines is a well-established transformation, providing a route to a diverse range of derivatives of 1-Propanol, 2-amino-3-(phenylmethoxy)-.

Reagent ClassProduct TypeGeneral Reaction Conditions
Alkyl Halides/Benzyl AlcoholsSecondary/Tertiary AminesCatalytic (e.g., NaOH, Ni/SiO₂-Al₂O₃), Mitsunobu conditions researchgate.netnih.govresearchgate.netrsc.org
Aldehydes/KetonesImines (Schiff Bases)/OxazolidinesAcid or base catalysis, often with removal of water acs.org
Acyl Chlorides/AnhydridesAmidesBase (e.g., triethylamine, pyridine) in an inert solvent
Sulfonyl ChloridesSulfonamidesBase (e.g., pyridine) in an inert solvent nih.govorganic-chemistry.orgprinceton.eduorganic-chemistry.orgnih.gov

Table 1: Reactivity of the Amino Group in 1-Propanol, 2-amino-3-(phenylmethoxy)-

Reactivity of the Hydroxyl Group

The primary hydroxyl group in 1-Propanol, 2-amino-3-(phenylmethoxy)- is also a key site for chemical modification, participating in esterification, etherification, and oxidation reactions. Selective reaction at the hydroxyl group often requires prior protection of the more nucleophilic amino group.

The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. For example, the esterification of related 3-hydroxypropyl compounds with pivalic acid has been reported. nih.gov The resulting esters are often valuable as intermediates or as final products with specific biological activities.

Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. youtube.com This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The synthesis of benzyl ethers from alcohols is a common protective strategy in organic synthesis and can be achieved under various conditions. nih.govyoutube.comorganic-chemistry.orgias.ac.in

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Selective oxidation of benzyl alcohols to the corresponding aldehydes is a well-established transformation. organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.comrsc.org For instance, methods using photocatalysts like Eosin Y or metal-based catalysts can achieve high selectivity for the aldehyde. organic-chemistry.orgresearchgate.netmdpi.comrsc.org To achieve selective oxidation of the hydroxyl group in 1-Propanol, 2-amino-3-(phenylmethoxy)-, the amino group is typically protected first, for example, as an amide or a carbamate. The resulting N-protected amino aldehyde or amino acid is a versatile intermediate for further synthetic transformations.

Reagent ClassProduct TypeGeneral Reaction Conditions
Carboxylic Acids/Acyl HalidesEstersAcid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC)
Alkyl HalidesEthersBase (e.g., NaH) followed by alkyl halide (Williamson Synthesis) nih.govyoutube.comorganic-chemistry.orgias.ac.in
Oxidizing Agents (e.g., PCC, Swern, TEMPO)Aldehydes/Carboxylic AcidsControlled oxidation conditions, often requiring N-protection organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.comrsc.org

Table 2: Reactivity of the Hydroxyl Group in 1-Propanol, 2-amino-3-(phenylmethoxy)-

Reactivity at the Benzylic Position

The benzylic position, the carbon atom attached to both the phenyl ring and the ether oxygen, is a key site of reactivity due to the stabilizing influence of the adjacent aromatic ring on reaction intermediates such as radicals and carbocations. chemistry.coach

The benzylic C-H bond in the phenylmethoxy group is susceptible to abstraction by radicals, a process favored by the resonance stabilization of the resulting benzylic radical. chemistry.coach This reactivity is fundamental to various transformations.

Free radical reactions are typically chain reactions involving three distinct stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the formation of a reactive radical species, often through homolytic cleavage of a weak bond using heat or ultraviolet (UV) light. youtube.com For instance, dibromine (Br₂) can be homolytically cleaved to form two bromine radicals. chemistry.coach

Propagation: The generated radical then reacts with the substrate. In this case, a radical can abstract a hydrogen atom from the benzylic position of the phenylmethoxy group, forming a resonance-stabilized benzylic radical. This new radical can then react further, for example, with a molecule like Br₂, to form a benzylic bromide and a new bromine radical, which continues the chain reaction. chemistry.coach

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus ending the chain. youtube.com

A notable application of this reactivity is in radical C-H amination. Strategies have been developed where an alcohol is transiently converted to an intermediate that undergoes intramolecular hydrogen atom transfer (HAT). nih.govresearchgate.net This process, mediated by photocatalysis and a chiral copper catalyst, can generate a benzylic radical which then undergoes stereoselective amination. nih.gov

Table 1: Stages of a Typical Benzylic Radical Halogenation

Stage Description Example Reaction
Initiation Formation of initial radical species. Br₂ + light → 2 Br•
Propagation A hydrogen atom is abstracted from the benzylic position, followed by reaction of the benzylic radical. R-CH₂-O-Bn + Br• → R-CH₂-O-Bǹ• + HBrR-CH₂-O-Bǹ• + Br₂ → R-CH₂-O-Bn(Br) + Br•

| Termination | Combination of two radical species. | 2 Br• → Br₂2 R-CH₂-O-Bǹ• → Dimer |

The benzylic carbon of the phenylmethoxy group is an electrophilic center susceptible to nucleophilic attack, leading to the cleavage of the benzyl ether. This transformation is a common deprotection strategy in organic synthesis and can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the structure of the substrate. chemistry.coach

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by resonance with the adjacent phenyl ring. In the second step, a nucleophile attacks the carbocation. chemistry.coach This pathway is favored for secondary and tertiary benzylic systems and under conditions that promote carbocation formation, such as the use of Lewis acids with benzylic alcohols. chemistry.coachrsc.org

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. chemistry.coach This mechanism is typical for primary benzylic systems and is favored by strong nucleophiles and polar aprotic solvents. chemistry.coachias.ac.in

The choice of solvent can significantly influence the outcome of nucleophilic substitution at the benzylic carbon, particularly when using ambident nucleophiles like the phenoxide ion, which can result in either C-alkylation or O-alkylation. ias.ac.in

Table 2: Comparison of Sₙ1 and Sₙ2 Reactions at the Benzylic Carbon

Feature Sₙ1 Mechanism Sₙ2 Mechanism
Rate Determining Step Formation of benzylic carbocation Concerted attack of nucleophile and departure of leaving group
Intermediate Resonance-stabilized benzylic carbocation None (Transition state)
Substrate Preference Tertiary > Secondary Primary > Secondary
Kinetics First-order Second-order

| Stereochemistry | Racemization | Inversion of configuration |

Formation of Advanced Derivatives and Analogs

The trifunctional nature of 1-Propanol, 2-amino-3-(phenylmethoxy)- makes it a valuable precursor for synthesizing more complex molecules with specific applications in catalysis and medicinal chemistry.

Chiral 1,2-amino alcohols are recognized as privileged scaffolds for the development of chiral ligands and auxiliaries used in asymmetric synthesis. nih.govresearchgate.net These ligands coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. enamine.net

Derivatives of 1-Propanol, 2-amino-3-(phenylmethoxy)- can be transformed into various types of chiral ligands. For instance, the amino and alcohol functionalities can be used to synthesize bidentate ligands that chelate to metal catalysts. These are employed in a range of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. enamine.net The synthesis of such ligands often involves the reaction of the amino alcohol with phosphorus-containing electrophiles to create phosphine-based ligands or other modifications to tailor the steric and electronic properties of the resulting catalyst complex. nih.gov

The 1,2-amino alcohol moiety in 1-Propanol, 2-amino-3-(phenylmethoxy)- is a perfect precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolidines. Oxazolidines are formed through the condensation reaction between the amino alcohol and an aldehyde or a ketone. researchgate.net This reaction is often reversible and acid-catalyzed.

The formation of an oxazolidine ring from 1-Propanol, 2-amino-3-(phenylmethoxy)- introduces a new stereocenter and can serve as a method to protect both the amino and hydroxyl groups simultaneously. These oxazolidine derivatives themselves can be important synthetic intermediates. For example, oxazolidinones, which can be synthesized from amino alcohols, are a class of compounds with significant pharmacological applications. justia.comgoogle.com The synthesis of oxazolidinones can involve the cyclization of the amino alcohol with an acylating agent like carbonyldiimidazole. justia.com Furthermore, oxazolidines derived from serine and threonine, known as pseudoprolines, are used in peptide synthesis to improve solubility and prevent aggregation. nih.gov

Table 3: General Synthesis of Oxazolidines from 1,2-Amino Alcohols

Reactants Reagent/Catalyst Product
1-Propanol, 2-amino-3-(phenylmethoxy)- + Aldehyde (R-CHO) Acid catalyst (e.g., H⁺) 5-((Phenylmethoxy)methyl)-4-substituted-oxazolidine
1-Propanol, 2-amino-3-(phenylmethoxy)- + Ketone (R₂C=O) Acid catalyst (e.g., H⁺) 5-((Phenylmethoxy)methyl)-4,4-disubstituted-oxazolidine

1-Propanol, 2-amino-3-(phenylmethoxy)- is the O-benzyl protected derivative of serinol. The O-benzyl group is a widely used protecting group for the hydroxyl function of serine in solid-phase and solution-phase peptide synthesis due to its stability under various conditions and its relatively straightforward removal by catalytic hydrogenation.

This compound serves as a building block for creating peptide analogues containing a modified amino acid residue. By incorporating this unit, chemists can introduce conformational constraints, alter polarity, and enhance resistance to enzymatic degradation. For instance, the reduction of the carboxylic acid function of an amino acid to an alcohol, as seen in this serinol derivative, fundamentally changes the peptide backbone.

Furthermore, pseudoproline dipeptides, which are oxazolidine derivatives of serine or threonine, are commercially available and utilized to disrupt secondary structures during peptide synthesis, thereby preventing aggregation and improving coupling efficiencies. nih.gov The synthesis of such structures involves the reaction of an N-terminal serine or threonine residue with an aldehyde or ketone. 1-Propanol, 2-amino-3-(phenylmethoxy)- can be considered a precursor to a serine-like residue in a peptide chain where the C-terminus is an alcohol instead of a carboxylic acid, leading to the formation of a "peptoid" or peptide mimic.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research on 1 Propanol, 2 Amino 3 Phenylmethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-Propanol, 2-amino-3-(phenylmethoxy)- in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides insights into the connectivity of atoms and the stereochemical arrangement of the molecule.

High-Resolution NMR for Structural Elucidation (1H, 13C, 2D NMR)

High-resolution 1H and 13C NMR spectroscopy are fundamental for mapping the carbon and proton framework of the molecule. While specific experimental spectra for 1-Propanol, 2-amino-3-(phenylmethoxy)- are not widely published in peer-reviewed literature, predicted spectral data provide a reliable reference for its structural verification. guidechem.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic protons (Ph-CH₂-O) would likely resonate as a singlet around 4.5 ppm. The protons of the propanol (B110389) backbone, including the methine proton adjacent to the amino group (CH-NH₂) and the diastereotopic methylene (B1212753) protons of the CH₂OH and CH₂-O-benzyl groups, would appear in the more upfield region, generally between 3.0 and 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Predicted chemical shifts for the (R)-enantiomer highlight the expected resonances. guidechem.com The carbons of the phenyl ring would be observed in the aromatic region (127-138 ppm). The benzylic carbon (Ph-C H₂-O) is predicted around 73 ppm, while the carbons of the propanol backbone are expected at approximately 55 ppm (C2, the carbon bearing the amino group), 65 ppm (C1, the hydroxymethyl carbon), and 72 ppm (C3, the carbon attached to the benzyloxy group).

Predicted ¹³C NMR Chemical Shifts for (R)-2-amino-3-(benzyloxy)-1-propanol

Atom Predicted Chemical Shift (ppm)
Phenyl C (quaternary) ~138
Phenyl CH ~128.5
Phenyl CH ~127.8
Phenyl CH ~127.7
Ph-C H₂-O ~73.5
C3 ~72.5
C1 ~65.0
C2 ~55.5

Data is predictive and serves as an estimation for spectral analysis. guidechem.com The exact values can vary based on solvent and experimental conditions.

2D NMR Spectroscopy: To unambiguously assign these ¹H and ¹³C signals and confirm the connectivity, a series of 2D NMR experiments are employed. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Propanol, 2-amino-3-(phenylmethoxy)-, COSY would show correlations between the methine proton at C2 and the adjacent methylene protons at C1 and C3, confirming the propanol backbone sequence. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their respective carbon atoms in the skeleton, for instance, linking the proton signals of the CH₂OH group to the C1 carbon signal. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for connecting different fragments of the molecule. For example, HMBC would show a correlation from the benzylic protons (Ph-CH₂) to the quaternary carbon of the phenyl ring and to the C3 carbon of the propanol backbone, confirming the ether linkage. youtube.comsdsu.edu

Chiral NMR for Enantiomeric Excess Determination

As 1-Propanol, 2-amino-3-(phenylmethoxy)- is a chiral compound, determining the enantiomeric excess (ee) is critical, particularly in asymmetric synthesis. Chiral NMR spectroscopy offers a powerful method for this analysis without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. This can be accomplished using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): Enantiomerically pure CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the amino or hydroxyl groups of the analyte to form stable diastereomeric adducts. These diastereomers will exhibit separate and distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of these signals to quantify the enantiomeric ratio.

Chiral Solvating Agents (CSAs): CSAs, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. chemicalbook.com This interaction induces a sufficient difference in the chemical environment of the enantiomers to cause splitting of their NMR signals. The ratio of the integrated peak areas of these resolved signals directly corresponds to the enantiomeric excess. For amino alcohols, the choice of CSA and solvent is crucial to achieve baseline separation of the signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of 1-Propanol, 2-amino-3-(phenylmethoxy)- and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with a precision of a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the compound. For 1-Propanol, 2-amino-3-(phenylmethoxy)- (C₁₀H₁₅NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its chemical formula. HRMS is a standard technique for the characterization of novel compounds and for confirming the identity of synthesized molecules. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion of 1-Propanol, 2-amino-3-(phenylmethoxy)- is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Loss of the benzyl (B1604629) group: A prominent fragmentation would be the cleavage of the benzyl-oxygen bond, leading to the formation of a tropylium (B1234903) ion at m/z 91.

Cleavage of the propanol backbone: Fragmentation adjacent to the nitrogen or oxygen atoms is also common. For example, cleavage between C1 and C2 could lead to the loss of a CH₂OH radical.

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

By analyzing these characteristic fragments, the connectivity of the benzyloxy group to the propanolamine (B44665) backbone can be confirmed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. These spectra serve as a molecular fingerprint and are used to confirm the presence of key structural features in 1-Propanol, 2-amino-3-(phenylmethoxy)-. nih.govmdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of 1-Propanol, 2-amino-3-(phenylmethoxy)- would be expected to show characteristic absorption bands:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl (O-H) and primary amine (N-H) groups. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the ether and alcohol groups would be present in the 1000-1250 cm⁻¹ region.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

Raman Spectroscopy: Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. nih.govmdpi.com Key features in the Raman spectrum would include:

Aromatic Ring Breathing: A strong, sharp band around 1000 cm⁻¹ is a characteristic "ring breathing" mode of the monosubstituted benzene (B151609) ring.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible.

Amide I and III bands: While not an amide, the vibrations of the amino and hydroxyl groups can sometimes show bands in regions analogous to the amide bands in peptides, which can be useful for conformational analysis. nih.gov

Together, these spectroscopic techniques provide a comprehensive characterization of 1-Propanol, 2-amino-3-(phenylmethoxy)-, confirming its identity, structure, and stereochemical purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis of 1-Propanol, 2-amino-3-(phenylmethoxy)-, enabling both the determination of its purity and the separation of its components. Due to the compound's polarity and potential for multiple interactions, a variety of chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying 1-Propanol, 2-amino-3-(phenylmethoxy)-. Given the structural similarities to phenylalaninol, reversed-phase HPLC is a commonly employed technique.

Principle : The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase. The polarity of 1-Propanol, 2-amino-3-(phenylmethoxy)-, imparted by the amino and hydroxyl groups, dictates its retention characteristics.

Typical Conditions : For analogous compounds like L-Phenylalaninol, a mixture of methanol (B129727) and water is often used as the mobile phase. liskonchem.com A UV detector is typically utilized for detection, with the aromatic phenylmethoxy group providing a strong chromophore. liskonchem.com The optical purity of closely related compounds, such as (S)-(−)-2-Amino-3-phenyl-1-propanol, has been successfully determined to be as high as 99% using HPLC. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenylalaninol Analogs

Parameter Value
Column C18 (Reversed-Phase)
Mobile Phase Methanol/Water mixture
Detector UV (typically at 254 nm)
Flow Rate 1.0 mL/min
Temperature Ambient

Note: This data is representative of methods used for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and the ability to identify impurities through mass spectral data. However, the low volatility of amino alcohols like 1-Propanol, 2-amino-3-(phenylmethoxy)- necessitates a derivatization step.

Derivatization : To increase volatility, the polar -OH and -NH2 groups are typically converted to less polar ethers or esters. sigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Perfluorinated anhydrides and alcohols can also be used for derivatization. nih.gov

Analysis : The derivatized analyte is then separated on a nonpolar capillary column and detected by a mass spectrometer, which provides both retention time and a fragmentation pattern for structural elucidation. nih.govresearchgate.net This technique is particularly useful for identifying and quantifying trace impurities.

Table 2: Typical GC-MS Derivatization and Analysis Parameters for Amino Alcohols

Parameter Description
Derivatization Reagent MTBSTFA or a mixture of perfluorinated anhydride (B1165640) and alcohol
Column Nonpolar capillary column (e.g., DB-5ms)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer

Note: These parameters are based on established methods for the GC-MS analysis of amino acids and amino alcohols.

As 1-Propanol, 2-amino-3-(phenylmethoxy)- possesses a chiral center at the second carbon, separating its enantiomers is critical for stereospecific synthesis and application. Chiral chromatography is the most effective method for this purpose.

Chiral Stationary Phases (CSPs) : A variety of CSPs are available for the resolution of amino alcohols. For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), have shown excellent enantioselectivity. These phases can operate in both reversed-phase and polar organic modes.

Mobile Phase Effects : The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, significantly influences the retention and resolution of the enantiomers. researchgate.net For instance, in the separation of phenylalanine enantiomers, mobile phases consisting of acetonitrile (B52724) and water have been effective on teicoplanin-based columns. researchgate.net The development of chiral separation methods often involves screening different CSPs and mobile phase conditions to achieve optimal resolution. nih.gov

Table 3: Chiral HPLC Systems for the Separation of Amino Alcohol Enantiomers

Chiral Stationary Phase (CSP) Typical Mobile Phase Mode
Teicoplanin-based (e.g., CHIROBIOTIC T) Acetonitrile/Water Reversed-Phase
Cyclofructan-based Hexane/Ethanol (B145695) Normal-Phase
Crown Ether-based Perchloric acid solution Reversed-Phase

Note: This table summarizes common systems used for the chiral separation of analogous amino alcohols.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the absolute configuration of a chiral molecule.

Principle : This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. For chiral molecules, the use of anomalous dispersion allows for the determination of the absolute stereochemistry (R/S configuration).

Application to 1-Propanol, 2-amino-3-(phenylmethoxy)- : While specific crystallographic data for 1-Propanol, 2-amino-3-(phenylmethoxy)- is not readily available in the public domain, the technique is highly applicable. Obtaining a suitable single crystal is the primary prerequisite. The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions like hydrogen bonding in the solid state. For similar molecules like 4-aminobenzyl alcohol, X-ray crystallography has been used to study hydrogen-bonded networks. st-andrews.ac.uk

Table 4: Information Obtainable from X-ray Crystallography of a Molecular Crystal

Parameter Significance
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit in the crystal.
Atomic Coordinates Provides the precise location of each atom in the molecule.
Bond Lengths & Angles Confirms the covalent structure and reveals any structural strain.
Absolute Configuration Unambiguously determines the R or S configuration at chiral centers.
Intermolecular Interactions Elucidates hydrogen bonding, van der Waals forces, and crystal packing.

Note: This table outlines the general data outputs from an X-ray crystallographic analysis.

Theoretical and Computational Investigations of 1 Propanol, 2 Amino 3 Phenylmethoxy

Elucidation of Reaction Mechanisms via Computational Approaches

Kinetic Studies and Activation Energy Calculations

Without specific research data, any attempt to create the requested article would result in speculation and would not adhere to the required standards of scientific accuracy.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 1-Propanol, 2-amino-3-(phenylmethoxy)- is not static; rather, it exists as an ensemble of interconverting conformers. Conformational analysis is the systematic study of these different spatial arrangements of atoms and their relative energies. Due to the presence of several rotatable single bonds—specifically the C-C bonds in the propanol (B110389) backbone, the C-N bond, the C-O bonds, and the C-C bond connecting the phenylmethoxy group—the molecule can adopt a multitude of conformations. arxiv.org

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational behavior of 1-Propanol, 2-amino-3-(phenylmethoxy)- over time. nih.gov By simulating the motions of atoms and molecules under specific conditions (e.g., in a solvent at a particular temperature and pressure), MD can reveal the preferred conformations in different environments and the timescales of conformational changes. nih.gov For instance, an MD simulation in an aqueous solution would illustrate how interactions with water molecules influence the conformational equilibrium, potentially favoring conformers where the polar amino and hydroxyl groups are exposed to the solvent. These simulations are crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of 1-Propanol, 2-amino-3-(phenylmethoxy)-

ConformerDihedral Angle (O-C1-C2-N)Dihedral Angle (C1-C2-C3-O)Relative Energy (kcal/mol)Key Feature
A ~60° (gauche)~180° (anti)0.00Extended conformation
B ~180° (anti)~60° (gauche)0.85Folded conformation
C ~60° (gauche)~60° (gauche)1.20Potential for intramolecular H-bonding
D ~-60° (gauche)~-60° (gauche)1.20Enantiomeric to Conformer C

Note: This data is hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity via Computational Descriptors

Computational descriptors derived from quantum chemical calculations serve as powerful tools for predicting the reactivity and selectivity of 1-Propanol, 2-amino-3-(phenylmethoxy)-. These descriptors provide quantitative measures of the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). pku.edu.cn

For 1-Propanol, 2-amino-3-(phenylmethoxy)-, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. This suggests that these sites are the most likely to be involved in nucleophilic attacks. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C-O and C-N bonds, indicating potential sites for nucleophilic attack on the molecule. malayajournal.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. malayajournal.org

Table 2: Hypothetical FMO Analysis Data for 1-Propanol, 2-amino-3-(phenylmethoxy)-

ParameterValue (eV)Implication
HOMO Energy -8.50Indicates electron-donating capability
LUMO Energy 1.20Indicates electron-accepting capability
HOMO-LUMO Gap 9.70Suggests high kinetic stability

Note: This data is hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. nih.gov

For 1-Propanol, 2-amino-3-(phenylmethoxy)-, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and ether groups, as well as the nitrogen atom of the amino group, highlighting their nucleophilic character. manipal.edu Positive potential would likely be concentrated on the hydrogen atoms of the amino and hydroxyl groups, making them potential sites for hydrogen bonding. researchgate.net The phenyl group would exhibit a more complex potential landscape, with negative potential above and below the plane of the ring due to the π-electron system.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions can be estimated using second-order perturbation theory.

Table 3: Hypothetical NBO Analysis of Key Interactions in 1-Propanol, 2-amino-3-(phenylmethoxy)-

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)σ(C1-C2)3.5
LP (O, hydroxyl)σ(C1-H)2.1
σ (C-H)σ*(C-N)1.8

Note: This data is hypothetical and for illustrative purposes. LP denotes a lone pair and σ denotes an antibonding orbital.*

In Silico Modeling for Chiral Recognition and Enantiocontrol

1-Propanol, 2-amino-3-(phenylmethoxy)- is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize or recognize one enantiomer over the other is of significant interest. In silico modeling plays a crucial role in understanding and predicting the mechanisms of chiral recognition. nih.gov

Computational techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of the enantiomers of 1-Propanol, 2-amino-3-(phenylmethoxy)- with a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly and thus be selectively recognized. nih.gov These models can elucidate the specific non-covalent interactions—such as hydrogen bonds, steric hindrance, and van der Waals forces—that are responsible for the enantioselective recognition. semanticscholar.orgmdpi.com This information is invaluable for the rational design of new chiral selectors and catalysts for the enantioselective synthesis of this and related compounds.

Biological and Medicinal Chemistry Research Applications of 1 Propanol, 2 Amino 3 Phenylmethoxy

Role as a Chiral Building Block in Pharmaceutical Synthesis

The utility of (S)-2-amino-3-(phenylmethoxy)-1-propanol as a chiral synthon is well-established. The benzyl (B1604629) ether provides a stable protecting group for the primary hydroxyl function, allowing for selective chemical transformations at the amino and secondary hydroxyl groups. This strategic protection is crucial for constructing stereochemically defined pharmaceutical agents.

Beta-amino alcohols are the core structural motif of beta-adrenergic blocking agents (β-blockers), a class of drugs widely used in the management of cardiovascular disorders such as hypertension, angina pectoris, and cardiac arrhythmias. unica.itresearchgate.net The therapeutic efficacy of many β-blockers is highly dependent on their stereochemistry, with one enantiomer often being significantly more potent.

The synthesis of enantiomerically pure β-blockers, such as (S)-Bisoprolol, often relies on chiral precursors that can establish the correct stereocenter. researchgate.netntnu.nomdpi.com (S)-2-amino-3-(phenylmethoxy)-1-propanol is an ideal starting point for creating the aryloxypropanolamine backbone common to many β-blockers. nih.govwikipedia.org A general synthetic strategy involves:

Modification of the amine group of the propanolamine (B44665) scaffold.

Reaction of the secondary alcohol with a substituted phenol (B47542) to introduce the characteristic aryloxy moiety.

Deprotection of the primary alcohol (removal of the benzyl group) if required for the final structure.

This approach allows for the creation of a diverse library of β-blocker candidates by varying the substituents on the amine and the aromatic ring. The chirality of the starting material ensures the final product has the desired stereoconfiguration for optimal therapeutic activity. mdpi.com

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. nih.gov They function by inhibiting protein synthesis in bacteria. nih.gov The total synthesis of these structurally complex natural products and their analogs is a significant challenge in organic chemistry, requiring a convergent approach where advanced, stereochemically defined fragments are prepared and then coupled together. researchgate.net

Amino alcohol units are integral components of certain macrolides and their derivatives, such as the ketolide class. nih.gov (S)-2-amino-3-(phenylmethoxy)-1-propanol serves as a versatile three-carbon (C3) chiral building block. Its pre-existing stereocenter and differentiated functional groups (a protected primary alcohol, a free secondary alcohol, and an amine) make it an attractive intermediate for constructing segments of a macrolide core. For instance, it can be elaborated and incorporated into a larger chain before the key macrocyclization step that forms the characteristic large ring. nih.gov While specific, named macrolide syntheses starting directly from this compound are not extensively documented in introductory literature, its potential as a C3-amino synthon is clear from the known structures of advanced macrolide antibiotics.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. peptide.comresearchgate.net A common strategy in peptidomimetic design is the replacement of standard amino acid residues with non-natural building blocks to alter the peptide backbone.

(S)-2-amino-3-(phenylmethoxy)-1-propanol is the alcohol (serinol) form of the protected amino acid O-benzyl-L-serine. rsc.org The incorporation of such amino alcohol units into a peptide sequence disrupts the normal amide backbone, creating a peptidomimetic. The benzyl group on the side chain can be retained as a lipophilic element or removed to reveal a free hydroxyl group for further functionalization. peptide.comnih.gov

This strategy is famously employed in the design of potent therapeutic agents, including HIV protease inhibitors like Saquinavir. nih.govnih.gov These drugs are peptidomimetics where the scissile amide bond of the natural substrate is replaced by a non-hydrolyzable mimic, often containing a critical hydroxyl group derived from an amino alcohol precursor. The use of chiral amino alcohols like (S)-2-amino-3-(phenylmethoxy)-1-propanol is therefore central to creating potent and stable enzyme inhibitors and other receptor-targeting molecules. nih.govnih.gov

Exploration of Intrinsic Biological Activities of 1-Propanol, 2-amino-3-(phenylmethoxy)- and its Derivatives

Beyond its role as a synthetic intermediate, the 2-aminopropanol scaffold is a pharmacophore in its own right. Researchers have synthesized and tested derivatives of this core structure to explore their potential as therapeutic agents, uncovering significant antimicrobial and anti-inflammatory activities.

Derivatives of 2-aminopropanol have shown promising activity against various microbial pathogens. A study focused on the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles starting from a derivative of the title compound, (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid. researchgate.net A series of ten final compounds (AP-1 to AP-10) were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. researchgate.net

Several of the synthesized compounds demonstrated potent antimicrobial effects. Notably, compounds AP-1, AP-3, AP-4, and AP-10 exhibited strong activity against all the tested microorganisms. researchgate.net This suggests that the O-benzyl serinol backbone can be successfully derivatized into heterocyclic systems with significant biological activity.

Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives

CompoundStructure DescriptionActivity SummaryReference
AP-1Thiadiazole derivative with a 4-chlorophenyl substituentStrong activity against all tested microorganisms researchgate.net
AP-3Thiadiazole derivative with a 2,4-dichlorophenyl substituentStrong activity against all tested microorganisms researchgate.net
AP-4Thiadiazole derivative with a 4-fluorophenyl substituentStrong activity against all tested microorganisms researchgate.net
AP-10Thiadiazole derivative with a 2-nitrophenyl substituentStrong activity against all tested microorganisms researchgate.net

Other related research on synthetic 1,3-bis(aryloxy)propan-2-amines has shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Mechanism of action studies for these related compounds suggest they may target essential cellular processes like cell division by inhibiting proteins such as FtsZ. nih.gov

The propanolamine scaffold is also being explored for its anti-inflammatory potential. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many functioning through the inhibition of cyclooxygenase (COX) enzymes. humanjournals.com The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

While no direct studies on the anti-inflammatory activity of 1-Propanol, 2-amino-3-(phenylmethoxy)- itself have been reported, its structure represents a viable scaffold for the design of novel anti-inflammatory agents. Structure-activity relationship (SAR) studies on various classes of anti-inflammatory compounds show that specific aryl and heterocyclic moieties attached to a central scaffold are key to COX-2 selectivity and potency. nih.govmdpi.com

The title compound offers multiple points for chemical modification to incorporate known COX-2-inhibiting pharmacophores. For example:

The amine group can be acylated with functional groups found in known COX-2 inhibitors.

The benzyl group can be replaced with other substituted aryl ethers, a common feature in the "coxib" class of drugs.

This synthetic versatility makes 1-Propanol, 2-amino-3-(phenylmethoxy)- and its derivatives interesting candidates for the development of new anti-inflammatory drugs with potentially improved profiles.

Antioxidant Properties Investigation

The antioxidant potential of amino alcohol derivatives has been a subject of scientific inquiry. researchgate.net Compounds containing amino and hydroxyl groups can act as free radical scavengers. Research into a series of amino alcohol derivatives of 1,4-naphthoquinone (B94277) has explored their antioxidant capabilities using standard assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2-2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) tests. researchgate.net

In these studies, the free hydroxyl group was found to be important for antioxidant activity. For instance, in the ABTS assay, a derivative featuring a free hydroxyl group, compound 2e (structure not fully specified but from the amino alcohol series), demonstrated an antioxidant activity of 47.12%. researchgate.net Conversely, its acetylated counterpart, which lacks a free hydroxyl group, showed no activity. researchgate.net This suggests that the hydrogen-donating ability of the hydroxyl group is key to the radical scavenging mechanism. While specific data for 1-Propanol, 2-amino-3-(phenylmethoxy)- is not detailed in this context, the findings for structurally related amino alcohols provide a strong rationale for its potential antioxidant properties.

Table 1: Antioxidant Activity of Selected Amino Alcohol Derivatives

Compound Assay Activity (%) Concentration
3d (acetylated amino alcohol) DPPH 51.52 1 mg/mL

| 2e (free hydroxyl amino alcohol) | ABTS•+ | 47.12 | Not Specified |

Source: Data synthesized from research on 1,4-naphthoquinone amino alcohol derivatives. researchgate.net

Chemotactic Activity of Analogues

While direct studies on the chemotactic activity of 1-Propanol, 2-amino-3-(phenylmethoxy)- are not prominent, research on related small molecules provides insight into how such structures can modulate cell migration. The inhibition of specific enzymes or receptors involved in chemotactic signaling pathways is a common mechanism. For example, inhibitors of interleukin-converting enzyme (ICE)/caspase-1 can suppress the release of pro-inflammatory cytokines like IL-1β and IL-18, which are potent chemoattractants for immune cells. nih.gov The prodrug VX-765, which is metabolized to a potent caspase-1 inhibitor, demonstrates this principle by reducing inflammation in animal models. nih.gov The structural motifs within 1-Propanol, 2-amino-3-(phenylmethoxy)- could be incorporated into novel derivatives designed to target components of chemotactic pathways.

Target Identification and Mechanism of Action Studies

Enzyme Inhibition Studies (e.g., Aminopeptidases)

Amino alcohols and their derivatives have been identified as inhibitors of various enzymes, including aminopeptidases. nih.govresearchgate.net These enzymes play crucial roles in protein degradation and maturation, making them targets for therapeutic intervention. For instance, N-aminoacyl-O-4-nitrobenzoyl hydroxamates, which share structural similarities with amino acid derivatives, have shown inhibitory activity against metal-dependent aminopeptidases and cathepsin H. nih.gov Specifically, N-phenylalanyl-O-4-nitrobenzoyl hydroxamate was a highly effective inhibitor of cathepsin H, with a second-order rate constant of 31,766 M⁻¹ s⁻¹. nih.gov

Furthermore, synthetic amino acid derivatives have demonstrated inhibitory potential against digestive enzymes like α-amylase and pancreatic lipase, which are relevant targets for managing metabolic disorders. mdpi.com The structural backbone of 1-Propanol, 2-amino-3-(phenylmethoxy)-, which mimics an amino acid, makes it and its analogues promising candidates for development as enzyme inhibitors.

Table 2: Inhibition of Various Enzymes by Amino Acid and Amino Alcohol Derivatives

Inhibitor Class/Compound Target Enzyme Inhibition Data
N-phenylalanyl-O-4-nitrobenzoyl hydroxamate Cathepsin H k₂ = 31,766 M⁻¹ s⁻¹
PPC82 (synthetic amino acid derivative) Pancreatic Lipase IC₅₀ ≈ 477 µM
PPC80 (synthetic amino acid derivative) Pancreatic α-amylase IC₅₀ ≈ 162 µM

Source: Data compiled from studies on hydroxamates and synthetic amino acid derivatives. nih.govmdpi.com

Receptor Binding and Modulation Investigations

Derivatives of amino alcohols are known to interact with various receptors, particularly G-protein coupled receptors (GPCRs). For example, 1-formylphenoxy-3-amino-2-propanol derivatives have been noted for their β-adrenergic blocking activity. google.com Structure-activity relationship (SAR) studies of angiotensin II (AII) analogues have led to the development of potent AT1 receptor antagonists, some of which incorporate amino acid-like structures. mdpi.com The replacement of the imidazole (B134444) ring in losartan (B1675146) with an acylated amino acid resulted in valsartan, a potent AII antagonist. mdpi.com This highlights the utility of the amino alcohol scaffold in designing receptor modulators. The ability of the amino and hydroxyl groups to form hydrogen bonds and the phenylmethoxy moiety to engage in hydrophobic or π-stacking interactions are key to receptor binding.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

SAR studies are crucial for optimizing the biological activity of lead compounds. For amino alcohol derivatives, research has shown how structural modifications influence their efficacy.

Role of the Hydroxyl Group: In Hsp90α inhibitors, a tertiary alcohol was found to form a critical hydrogen bond with an asparagine residue (Asn51). acs.org Replacing the alcohol with a methoxy (B1213986) group led to a significant loss of affinity, possibly due to steric hindrance, demonstrating the importance of the hydroxyl as a hydrogen bond acceptor. acs.org

Stereochemistry: The stereochemistry of the amino alcohol is often critical for activity. In a series of antifungal agents, only the S-configuration isomers showed activity. nih.gov Similarly, for amino alcohol-based Hsp90 inhibitors, the stereochemistry at the alcohol-bearing carbon was essential for potent inhibition. acs.org

The Amino Group: In studies of isosteviol-based amino alcohols, the presence of a basic secondary amino function, along with an ester, was essential for antiproliferative effects. nih.gov

The Side Chain: Modifications to the side chain have profound effects. In a series of antifungal L-amino alcohol derivatives, substituting the phenyl ring with a 3-fluoro group led to compounds with excellent, broad-spectrum antifungal activity. nih.gov In another study, removing a terminal aromatic moiety in favor of cyclic amines (like piperidine) in β-amino alcohols resulted in a significant increase in antibiotic activity against MRSA. mdpi.com

Table 3: Summary of Structure-Activity Relationships for Amino Alcohol Derivatives

Structural Moiety Modification Effect on Biological Activity Target/Assay
Hydroxyl Group Replacement with Methoxy Decreased affinity Hsp90α Inhibition
Stereocenter R- vs. S-configuration S-configuration required for activity Antifungal Activity
Amino Group Absence of basic amine Loss of antiproliferative effect Cancer Cell Lines
Aromatic Side Chain Addition of 3-Fluoro group Increased activity Antifungal (C. albicans)

| Side Chain | Replacement of aromatic with cyclic amine | Increased activity | Antibiotic (S. aureus) |

Source: Synthesized from multiple SAR studies. acs.orgnih.govnih.govmdpi.com

Molecular Docking and Virtual Screening in Drug Discovery

Molecular docking and virtual screening are powerful computational tools used to predict how a molecule binds to a protein target and to screen large libraries for potential new drugs. nih.govmdpi.com These methods are frequently applied to amino alcohol derivatives.

Virtual screening can be either structure-based (SBVS) or ligand-based (LBVS). mdpi.com SBVS uses the 3D structure of the target protein to dock candidate molecules, predicting their binding mode and affinity. nih.gov For example, docking studies of 3-methoxy flavone (B191248) derivatives against the estrogen receptor alpha (ER-α) identified key binding interactions and predicted binding energies, which correlated with experimental anticancer activity. nih.gov

In a study on N,N-bis(salysylaldehyde-2,3-Diamino-1-propanol), a related di-amino alcohol, molecular docking was used to assess its inhibitory potential against the PBP1 bacterial protein. researchgate.net The simulation revealed that the compound's carbonyl groups formed multiple hydrogen bonds and van der Waals interactions within the active site, resulting in a strong predicted binding energy of -6.9 kcal/mol, indicative of significant antibacterial potential. researchgate.net These computational approaches allow for the rational design of new derivatives of 1-Propanol, 2-amino-3-(phenylmethoxy)- by predicting how structural changes will affect target binding, thereby accelerating the drug discovery process. frontiersin.org

Ligand-Protein Interaction Analysis with Disease Targets (e.g., Cancer Proteins, COX-2)

The design of small molecules that can selectively bind to and modulate the activity of proteins implicated in disease is a cornerstone of modern drug discovery. The 1-propanol, 2-amino-3-(phenylmethoxy)- framework serves as a valuable building block for creating ligands to probe the binding sites of such proteins. Researchers utilize techniques like molecular docking and in vitro assays to analyze these interactions, aiming to develop potent and selective inhibitors or modulators.

Cancer Proteins:

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is a hallmark of cancer. nih.govnih.gov The development of small molecules that can disrupt these interactions is a promising therapeutic strategy. nih.govnih.gov The general structure of 1-propanol, 2-amino-3-(phenylmethoxy)- can be incorporated into more complex molecules designed to mimic one of the protein partners in a PPI, thereby inhibiting the interaction. For instance, the amino and alcohol groups can be functionalized to create derivatives that present key pharmacophoric features necessary for binding to the "hot spots" on a protein's surface. nih.govresearchgate.net

While no specific studies on 1-propanol, 2-amino-3-(phenylmethoxy)- derivatives targeting cancer proteins were identified, research on analogous structures highlights the potential. For example, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), colon (HCT-116), and prostate (PC-3) cancer. mdpi.com One of the most active compounds, 6k , demonstrated significant activity, with IC50 values comparable to the standard drug doxorubicin. mdpi.com

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 6kMCF-7 (Breast)6.93 ± 0.4 mdpi.com
Compound 6kHCT-116 (Colon)10.88 ± 0.8 mdpi.com
Compound 6kHeLa (Cervical)9.46 ± 0.7 mdpi.com
Compound 6kPC-3 (Prostate)12.17 ± 0.9 mdpi.com
Doxorubicin (Standard)MCF-7 (Breast)4.17 ± 0.2 mdpi.com
Doxorubicin (Standard)HCT-116 (Colon)5.23 ± 0.3 mdpi.com
Doxorubicin (Standard)HeLa (Cervical)5.57 ± 0.4 mdpi.com
Doxorubicin (Standard)PC-3 (Prostate)8.87 ± 0.6 mdpi.com

Cyclooxygenase-2 (COX-2):

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is also implicated in the development of some cancers. nih.gov Selective inhibition of COX-2 over the related COX-1 enzyme is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.com The design of selective COX-2 inhibitors often involves creating molecules that can fit into the slightly larger and more flexible active site of COX-2. mdpi.com

Again, while direct studies on 1-propanol, 2-amino-3-(phenylmethoxy)- as a COX-2 inhibitor are lacking, the synthesis and evaluation of related structures provide insight into how this scaffold could be utilized. For example, a series of 1,3-diphenyl-3-(phenylamino)propan-1-ones were designed and synthesized as selective COX-2 inhibitors. nih.gov Molecular docking studies of these compounds revealed that specific substitutions allowed the molecules to bind favorably within the COX-2 active site. nih.gov In vitro assays confirmed that many of these derivatives were potent and selective inhibitors of COX-2. nih.gov

Another study focused on peptide-like analogues as selective COX-2 inhibitors. nih.gov One compound, 2d , which incorporates a p-azido-phenyl group and a histidine residue, was found to be a highly effective and selective COX-2 inhibitor. nih.gov Molecular docking suggested that the p-azido-phenyl fragment of this compound occupies the secondary binding pocket of the COX-2 enzyme. nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2d28.10.08351.2 nih.gov
Celecoxib (Standard)15.20.05304 nih.gov

Applications in Materials Science and Other Scientific Fields for 1 Propanol, 2 Amino 3 Phenylmethoxy

Utilization as a Precursor for Advanced Polymeric Materials

While direct polymerization of 1-Propanol, 2-amino-3-(phenylmethoxy)- is not extensively documented, its structural motifs are analogous to monomers used in the synthesis of functional polymers. The presence of both an amino and a hydroxyl group allows it to act as a versatile building block.

One relevant approach is the use of amino-1,3-propanediols as a platform for creating functional cyclic carbonate monomers. rsc.org This strategy involves a two-step process where the amino group is first chemoselectively reacted with an electrophile. rsc.org The resulting functional diol intermediate is then cyclized to form a six-membered cyclic carbonate monomer. rsc.org These monomers can undergo organo-catalytic ring-opening polymerization to yield well-defined homopolymers and copolymers. rsc.org This methodology provides a pathway to biodegradable polymers that could have applications in the biomedical field and for creating environmentally friendly materials. rsc.org Given that 1-Propanol, 2-amino-3-(phenylmethoxy)- is a substituted 2-amino-1,3-propanediol (B45262), it could potentially be adapted for this synthetic route to incorporate a benzyloxy functional group into the resulting polymer backbone, imparting specific properties.

Another pertinent synthetic strategy for creating polypeptides involves the use of N-phenoxycarbonyl amino acids (NPCs) as monomers. rsc.org A facile method for the synthesis of these monomers has been developed that avoids laborious purification steps, thus enhancing their availability for polypeptide synthesis. rsc.org This approach is compatible with various amino acids and could theoretically be applied to amino alcohol derivatives like 1-Propanol, 2-amino-3-(phenylmethoxy)-, to prepare specialized monomers for direct polymerization. rsc.org

Table 1: Potential Polymerization Strategies Involving 1-Propanol, 2-amino-3-(phenylmethoxy)- Analogues

Polymerization StrategyMonomer TypeResulting PolymerPotential Application
Ring-Opening PolymerizationFunctional Cyclic CarbonatesFunctional Biodegradable PolymersBiomedical materials, Environmentally friendly products
Direct PolymerizationN-phenoxycarbonyl amino acids (NPCs)PolypeptidesBiomedicine, Biomaterials

This table is generated based on synthetic strategies for analogous compounds and represents potential, not documented, applications for 1-Propanol, 2-amino-3-(phenylmethoxy)-.

Role in Catalysis, including Chiral Catalyst Development

The chiral nature of 1-Propanol, 2-amino-3-(phenylmethoxy)- makes it a valuable component in the field of asymmetric catalysis. Chiral amino alcohols are fundamental building blocks for the synthesis of ligands that can coordinate with metal centers to create catalysts for enantioselective reactions.

Specifically, the (S)-enantiomer of 1-Propanol, 2-amino-3-(phenylmethoxy)-, also known as (S)-1-amino-3-(benzyloxy)propan-2-ol, is recognized for its utility in constructing β-amino alcohols. These, in turn, are precursors to ligands used in asymmetric catalysis. For instance, they have been employed in the synthesis of Jacobsen-type ligands, which are effective for epoxidation reactions, achieving high enantiomeric excesses.

The broader field of chiral catalysis often utilizes molecules with similar structural features. Chiral aldehyde catalysis, for example, is an emerging concept for the asymmetric functionalization of primary amines. nih.gov This method allows for the synthesis of α-functionalized chiral amines without the need for protecting and deprotecting the amine group. nih.gov Furthermore, the combination of chiral aldehydes with metal complexes, such as nickel, has enabled the asymmetric α-propargylation of amino acid esters. nih.gov The development of multifunctional chiral ligands, for instance those featuring a silanol (B1196071) coordinating group and a peptide-like aminoamide scaffold, has also shown promise in enantioselective copper-catalyzed reactions. rsc.org These examples underscore the importance of chiral building blocks like 1-Propanol, 2-amino-3-(phenylmethoxy)- in advancing asymmetric synthesis.

Table 2: Research Findings in Chiral Catalysis Relevant to 1-Propanol, 2-amino-3-(phenylmethoxy)-

Catalyst/Ligand TypeApplicationKey Finding
Jacobsen-type ligandsAsymmetric epoxidationPrecursors derived from (S)-1-Amino-3-(benzyloxy)propan-2-ol can be used.
Chiral aldehyde catalystsAsymmetric α-functionalization of primary aminesProvides an efficient route to α-functionalized chiral amines. nih.gov
Chiral aldehyde and nickel complexAsymmetric α-propargylation of amino acid estersEnables the synthesis of optically active amines and amino acids. nih.gov
Multifunctional chiral silanol ligandsEnantioselective Cu-catalyzed N–H insertionAffords unnatural amino acid derivatives in high selectivity. rsc.org

Application as a Dispersant, Neutralizer, or Emulsifier in Specialized Formulations

There is no information available in the searched scientific literature to suggest the use of 1-Propanol, 2-amino-3-(phenylmethoxy)- as a dispersant, neutralizer, or emulsifier in specialized formulations.

Use in Biochemical Assays and Buffer Systems for Enzyme Activity Determination (e.g., Alkaline Phosphatase)

There is no information available in the searched scientific literature documenting the use of 1-Propanol, 2-amino-3-(phenylmethoxy)- in biochemical assays or as a component of buffer systems for enzyme activity determination, including for alkaline phosphatase. While other propanolamine (B44665) derivatives, such as 2-amino-2-methyl-1-propanol, are used as buffers in alkaline phosphatase assays, there is no evidence to suggest a similar application for 1-Propanol, 2-amino-3-(phenylmethoxy)-. nih.govnih.gov

Future Research Directions and Unaddressed Challenges in 1 Propanol, 2 Amino 3 Phenylmethoxy Research

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 1-Propanol, 2-amino-3-(phenylmethoxy)- is critical for its application as a chiral synthon. Current methods often begin with natural amino acids like L-serine, involving multiple steps of protection and deprotection. rsc.orgorgsyn.org A significant challenge lies in reducing the complexity and improving the efficiency of these synthetic routes.

Future research will likely focus on the following areas:

Biocatalysis: The use of enzymes offers a promising alternative to traditional chemical synthesis. Biocatalytic methods, such as those employing transaminases or imine reductases (IREDs), can provide high stereoselectivity under mild reaction conditions, potentially eliminating the need for extensive protecting group strategies. nih.gov The identification of novel enzymes from metagenomic libraries that can act on hydroxylated substrates is a key step in this direction. nih.gov

Catalytic Asymmetric Synthesis: Developing new chiral catalysts for the asymmetric amination of corresponding ketone precursors could provide more direct and atom-economical routes.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance reaction efficiency, improve safety, and allow for easier scalability.

A comparison of potential synthetic approaches is summarized below.

Synthetic ApproachAdvantagesChallenges
Traditional Synthesis Utilizes readily available chiral pool (e.g., L-serine). rsc.orgRequires multiple protection/deprotection steps; uses hazardous reagents. rsc.org
Biocatalysis High stereoselectivity; mild reaction conditions; environmentally benign. nih.govEnzyme discovery and optimization; substrate scope limitations. nih.gov
Asymmetric Catalysis Potentially fewer steps; high efficiency.Catalyst development and cost; optimization of reaction conditions.
Flow Chemistry Improved efficiency and safety; scalable.Requires specialized equipment; optimization of flow parameters.

Exploration of New Biological Targets and Therapeutic Areas

The structural similarity of 1-Propanol, 2-amino-3-(phenylmethoxy)- to biologically active molecules suggests significant, yet underexplored, therapeutic potential. The (R)-enantiomer, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is already utilized as a reagent in the synthesis of beta-amino alcohols for treating heart disease and in the creation of 15-membered macrolide antibiotics.

Future investigations should target:

S1P Receptor Agonism: Derivatives of 2-amino-1,3-propanediol (B45262) are known to be sphingosine-1-phosphate (S1P) receptor agonists, with applications in treating pain, autoimmune diseases, and immunosuppression. google.com Investigating the activity of 1-Propanol, 2-amino-3-(phenylmethoxy)- and its derivatives at S1P receptors could open new therapeutic avenues.

Antimicrobial and Anti-inflammatory Activity: The presence of the aminophenoxy-like structure suggests the potential for interactions with microbial or inflammatory targets through hydrogen bonding and π-π interactions. Screening the compound against a panel of bacterial strains and in inflammation assays could reveal new bioactivities.

Enzyme Inhibition: The amino alcohol motif is a common feature in many enzyme inhibitors. Screening against families of enzymes such as proteases or kinases could identify novel biological targets.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

While standard analytical methods like HPLC and NMR are used to confirm the purity and structure of the final compound, there is a need for more advanced analytical techniques, particularly for process monitoring. guidechem.comsigmaaldrich.com

Future progress in this area will depend on:

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques, such as Raman or infrared spectroscopy, to track reaction kinetics and the formation of intermediates in real-time. This would allow for better control over the reaction, leading to improved yield and purity.

Chiral Separation Methods: Developing more rapid and efficient high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods for real-time enantiomeric excess (ee) determination during stereoselective synthesis.

Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, for which predicted collision cross-section (CCS) data is available, can provide detailed structural information and help in identifying trace impurities. uni.lu

Deeper Computational Insight into Complex Reaction Landscapes and Biological Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, yet specific computational studies on 1-Propanol, 2-amino-3-(phenylmethoxy)- are scarce.

Future research should employ:

Molecular Docking and Dynamics: As applied to analogous compounds, molecular docking studies using platforms like AutoDock Vina can predict how this molecule and its derivatives bind to biological targets such as G-protein coupled receptors (GPCRs) or kinases. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time.

Quantum Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms for its synthesis, helping to optimize reaction conditions and predict stereochemical outcomes.

Pharmacophore Modeling: Developing computational models based on the structure of 1-Propanol, 2-amino-3-(phenylmethoxy)- to screen virtual libraries for other compounds with potentially similar biological activities.

Computational TechniqueApplication AreaPotential Insights
Molecular Docking Drug DiscoveryPrediction of binding modes and affinity to biological targets (e.g., S1P receptors).
Molecular Dynamics Biological InteractionsAssessment of the stability of ligand-receptor complexes.
Quantum Chemistry (DFT) Synthetic ChemistryElucidation of reaction mechanisms and prediction of stereoselectivity.
Pharmacophore Modeling Lead GenerationIdentification of novel molecules with similar potential bioactivity.

Design of Sustainable and Environmentally Benign Production Processes

The principles of green chemistry are increasingly important in chemical manufacturing. The current synthetic routes for 1-Propanol, 2-amino-3-(phenylmethoxy)- often rely on hazardous solvents and require multiple protection/deprotection steps, which generate significant waste. rsc.org

A key future challenge is the development of more sustainable processes by:

Utilizing Bio-based Feedstocks: Employing starting materials derived from renewable resources, such as serine produced via fermentation. biosynth.com

Adopting Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives.

Improving Atom Economy: Designing synthetic routes, such as biocatalytic or asymmetric catalytic processes, that minimize the number of steps and maximize the incorporation of atoms from reactants into the final product. nih.gov

Multidisciplinary Research Collaborations to Accelerate Discovery

Addressing the complex challenges and fully exploiting the opportunities related to 1-Propanol, 2-amino-3-(phenylmethoxy)- will require a collaborative, multidisciplinary approach.

Future success will be driven by partnerships between:

Organic and Analytical Chemists: To design and optimize novel synthetic routes while developing real-time monitoring techniques.

Biochemists and Molecular Biologists: To discover, engineer, and produce enzymes for efficient biocatalytic synthesis. nih.gov

Computational Chemists and Medicinal Chemists: To model biological interactions, predict new therapeutic targets, and guide the design of new, more potent derivatives.

Chemical Engineers and Synthetic Chemists: To scale up sustainable and efficient production processes from the lab bench to industrial manufacturing.

By fostering these collaborations, the scientific community can accelerate the pace of discovery and unlock the full synthetic and therapeutic potential of this versatile chiral building block.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-amino-3-(phenylmethoxy)-1-propanol, and what key intermediates should be prioritized?

  • Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 3-(phenylmethoxy)-1-propanone) using ammonia or alkylamines under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Alternatively, nucleophilic substitution of a halogenated propanol derivative (e.g., 3-(phenylmethoxy)-2-bromo-1-propanol) with ammonia may yield the target compound. Intermediate characterization should include NMR (¹H/¹³C) to confirm regioselectivity and purity .
  • Key Considerations : Protect the amino group during synthesis to avoid side reactions. Monitor reaction progress via TLC or GC-MS to optimize yields.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 2-amino-3-(phenylmethoxy)-1-propanol?

  • Methodological Answer :

  • NMR : ¹H NMR identifies the phenylmethoxy group (δ 4.5–5.0 ppm for OCH₂Ph) and the amino proton (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms the quaternary carbon in the phenylmethoxy group (δ 70–80 ppm) .
  • IR : Stretching vibrations for O-H (3200–3600 cm⁻¹), C-O (1100–1250 cm⁻¹), and N-H (1550–1650 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅NO₂) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the adsorption behavior of 2-amino-3-(phenylmethoxy)-1-propanol within microporous materials?

  • Methodological Answer : Molecular dynamics (MD) simulations combined with X-ray absorption spectroscopy (XAS) can model interactions between the compound and zeolite pores. For example, density functional theory (DFT) predicts hydrogen bonding between the amino group and acidic sites in H-MFI zeolites. Experimental validation via in situ FTIR or XAS confirms adsorption configurations (monomer vs. dimer formation) .
  • Data Conflict Resolution : Discrepancies in adsorption capacity (e.g., monomer vs. trimer formation) may arise from pore size limitations or steric hindrance. Use BET surface area analysis and thermogravimetric (TGA) data to correlate experimental findings with simulations .

Q. What experimental designs optimize the enantiomeric resolution of 2-amino-3-(phenylmethoxy)-1-propanol for pharmacological studies?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a Chiralpak® AD-H column) separates enantiomers using hexane:isopropanol mobile phases. Polarimetric detection or circular dichroism (CD) verifies enantiopurity. For asymmetric synthesis, employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination .
  • Validation : Compare retention times with reference standards (e.g., USP/EP impurity markers) and validate via single-crystal X-ray diffraction (SC-XRD) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) for amino-propanol derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Vapor Pressure Measurements : Use static or dynamic methods (e.g., ebulliometry) to calculate ΔHvap via the Clausius-Clapeyron equation .
  • Calorimetry : Differential scanning calorimetry (DSC) measures phase transitions and heat capacity.
  • Literature Comparison : Compare results with NIST Chemistry WebBook entries for structurally similar compounds (e.g., 1-Propanol, 3-(phenylmethoxy)-) to identify outliers .

Q. What strategies mitigate interference from byproducts during the synthesis of 2-amino-3-(phenylmethoxy)-1-propanol?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or GC-MS to detect common impurities (e.g., over-alkylated amines or unreacted ketones).
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound.
  • Process Optimization : Adjust reaction stoichiometry (e.g., excess ammonia) and temperature to favor primary amine formation over secondary byproducts .

Experimental Design Tables

Parameter Optimization Strategy Key References
Synthesis Yield Catalytic hydrogenation at 60–80°C, 3–5 bar H₂
Chiral Resolution Chiral HPLC: Hexane:IPA (90:10), 1.0 mL/min flow
Adsorption Studies H-MFI zeolite, 25°C, 0.5–1.0 mmol/g loading

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-amino-3-(phenylmethoxy)-
Reactant of Route 2
1-Propanol, 2-amino-3-(phenylmethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.